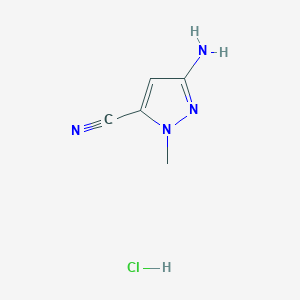![molecular formula C8H10F3NO3 B2725748 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 2219408-90-7](/img/structure/B2725748.png)
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid” is a chemical compound with the CAS Number: 2219408-90-7 . It’s a part of the piperidine family, which is a vital fundament in the production of drugs .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10F3NO3 . The detailed molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Environmental Studies and Toxicity
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity : This scientometric review focuses on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a widely used herbicide, providing insights into its environmental impact and research trends. The study highlights the importance of understanding the toxicological effects of such chemicals on non-target species and ecosystems, which could be relevant for assessing the environmental implications of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Industrial and Biotechnological Applications
Disinfection of Wastewater with Peracetic Acid : Peracetic acid's antimicrobial properties make it a valuable disinfectant for wastewater treatment, demonstrating the chemical's potential for applications in environmental management and industrial processes. This review highlights the advantages of using peracetic acid in treating wastewater effluents, emphasizing its effectiveness and environmental benefits (Kitis, 2004).
Physiology of Acetic Acid Bacteria in Vinegar Production : The study explores the role of acetic acid bacteria in the production of vinegar and fermented beverages, underlining the biotechnological importance of these microorganisms. It also discusses the potential for developing new products and applications based on acetic acid fermentation technologies (Lynch et al., 2019).
Chemical Properties and Interactions
Organic Corrosion Inhibitors for Industrial Cleaning : This review discusses the use of organic acids, including acetic acid, as corrosion inhibitors in acidic solutions used for industrial cleaning. It emphasizes the chemical interactions and protective mechanisms offered by organic inhibitors, showcasing the potential for minimizing metallic dissolution during cleaning processes (Goyal et al., 2018).
Regulation of Cell Death Induced by Acetic Acid in Yeasts : Investigating the effects of acetic acid on yeast cells, this research contributes to understanding the molecular mechanisms of cell death and stress response, which could inform biotechnological applications and the development of yeast strains for industrial fermentation processes (Chaves et al., 2021).
Propiedades
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h5H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWGXVPOLRYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)



![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)



![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)
